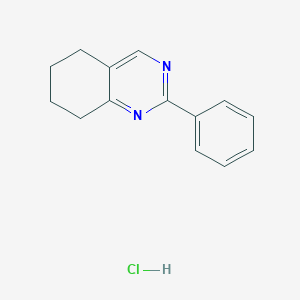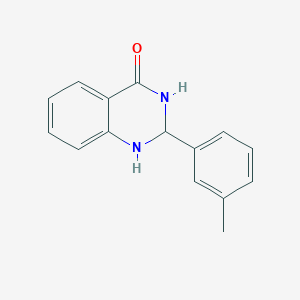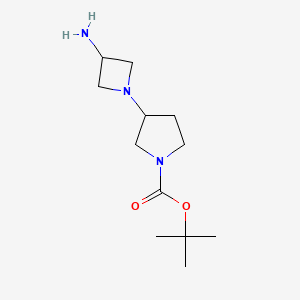![molecular formula C9H8Cl2N2S B11868290 2',4'-Dichloro-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11868290.png)
2',4'-Dichloro-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] is a synthetic organic compound with the molecular formula C₉H₈Cl₂N₂S It is characterized by a unique spiro structure, which involves a cyclobutane ring fused to a thieno[3,2-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] typically involves the chlorination of 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-diol. This reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2’ and 4’ positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reaction is conducted in an inert solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product through techniques like recrystallization or chromatography, and implementing safety measures to handle chlorinating agents and other hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2’ and 4’ positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thieno[3,2-d]pyrimidine core can participate in redox reactions, although specific examples are less common.
Cycloaddition Reactions: The spiro structure may allow for unique cycloaddition reactions, potentially leading to the formation of more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines can be used in substitution reactions, typically in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound.
Aplicaciones Científicas De Investigación
2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorothieno[3,2-d]pyrimidine: Lacks the spiro cyclobutane ring, making it structurally simpler.
6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol: Precursor in the synthesis of the target compound, lacks chlorination.
Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]: Similar spiro structure but without the chlorine atoms.
Uniqueness
The unique spiro structure of 2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] sets it apart from other compounds. The presence of chlorine atoms at specific positions allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H8Cl2N2S |
|---|---|
Peso molecular |
247.14 g/mol |
Nombre IUPAC |
2,4-dichlorospiro[7H-thieno[3,2-d]pyrimidine-6,1'-cyclobutane] |
InChI |
InChI=1S/C9H8Cl2N2S/c10-7-6-5(12-8(11)13-7)4-9(14-6)2-1-3-9/h1-4H2 |
Clave InChI |
HALNTLJEXQFMKA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC3=C(S2)C(=NC(=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


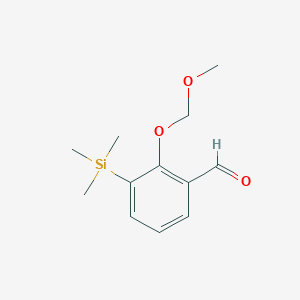
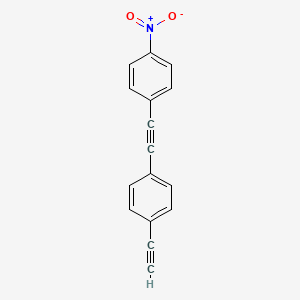
![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
![(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B11868230.png)
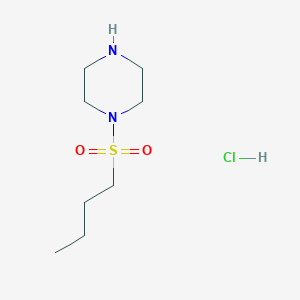
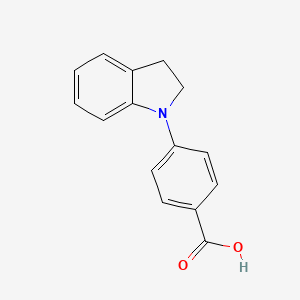

![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one hydrochloride](/img/structure/B11868262.png)

![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868273.png)
